An In-depth Technical Guide to 4,5-Difluoro-2-methylbenzoic Acid
An In-depth Technical Guide to 4,5-Difluoro-2-methylbenzoic Acid
CAS Number: 183237-86-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylbenzoic acid, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics.
Core Data Presentation
4,5-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in drug discovery. The inclusion of fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds to their biological targets.[1]
Physicochemical Properties
The following table summarizes the key quantitative data for 4,5-Difluoro-2-methylbenzoic acid.
| Property | Value | Source |
| CAS Number | 183237-86-7 | [1][2] |
| Molecular Formula | C₈H₆F₂O₂ | [2][3] |
| Molecular Weight | 172.13 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid/powder | [3] |
| Melting Point | 119-121 °C | [3] |
| Boiling Point | 269 °C | [3] |
| Density | 1.359 g/cm³ | [3] |
| Flash Point | 116 °C | [3] |
| pKa | 3.47 ± 0.25 (Predicted) | [3] |
| Purity | Typically >97% | [1] |
Safety and Handling
Based on available safety data sheets, 4,5-Difluoro-2-methylbenzoic acid is classified as an irritant.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
Proposed Synthesis of 4,5-Difluoro-2-methylbenzoic Acid
Materials:
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1,2-Difluoro-4-methylbenzene
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n-Butyllithium (n-BuLi) in hexanes
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Dry tetrahydrofuran (THF)
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Dry ice (solid CO₂)
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Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1,2-difluoro-4-methylbenzene and dry THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Carboxylation: An excess of freshly crushed dry ice is added to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4,5-difluoro-2-methylbenzoic acid as a solid.
Amide Coupling for Kinase Inhibitor Synthesis
4,5-Difluoro-2-methylbenzoic acid is a valuable building block for the synthesis of bioactive molecules, such as kinase inhibitors.[1] The carboxylic acid moiety can be readily converted to an amide via standard coupling reactions.
Materials:
-
4,5-Difluoro-2-methylbenzoic acid
-
A primary or secondary amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dry dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of 4,5-difluoro-2-methylbenzoic acid (1 equivalent) in dry DMF are added the desired amine (1.1 equivalents), BOP (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Role in Drug Discovery and Development
The unique substitution pattern of 4,5-Difluoro-2-methylbenzoic acid makes it a valuable synthon for medicinal chemists. The fluorine atoms can modulate the pKa of the carboxylic acid and influence the conformation of the molecule, potentially leading to improved pharmacological properties. Its primary application is as a fragment in the design and synthesis of small molecule inhibitors, particularly for protein kinases.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 4,5-Difluoro-2-methylbenzoic acid.
Caption: Proposed synthesis of 4,5-Difluoro-2-methylbenzoic acid.
Application in Kinase Inhibitor Synthesis
This diagram shows the general application of 4,5-Difluoro-2-methylbenzoic acid in the synthesis of a generic kinase inhibitor.
Caption: Role as a building block for kinase inhibitors.
